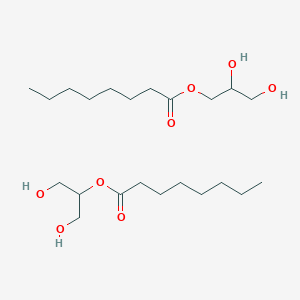
Monocaprylin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydroxypropan-2-yl octanoate and 2,3-dihydroxypropyl octanoate are organic compounds that belong to the class of estersThey are derived from octanoic acid and glycerol, and have gained significant attention due to their potential biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dihydroxypropan-2-yl octanoate and 2,3-dihydroxypropyl octanoate can be synthesized through the esterification of octanoic acid with glycerol. The reaction typically involves heating octanoic acid and glycerol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to promote the formation of the ester bond. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of these compounds may involve continuous esterification processes using fixed-bed reactors or stirred-tank reactors. The use of immobilized enzymes, such as lipases, as biocatalysts has also been explored to achieve higher selectivity and yield under milder reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroxypropan-2-yl octanoate and 2,3-dihydroxypropyl octanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield octanoic acid and glycerol.
Transesterification: These compounds can participate in transesterification reactions with other alcohols to form different esters.
Oxidation: The hydroxyl groups in the glycerol moiety can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Transesterification: Alcohols and acid or base catalysts, such as methanol and sodium methoxide, are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Hydrolysis: Octanoic acid and glycerol.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Carbonyl compounds derived from the oxidation of hydroxyl groups.
Scientific Research Applications
1,3-Dihydroxypropan-2-yl octanoate and 2,3-dihydroxypropyl octanoate have diverse applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of other esters and as solvents in organic reactions.
Biology: They are studied for their antimicrobial properties and potential use as preservatives in food and cosmetics.
Medicine: Research has explored their use as drug delivery agents due to their biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Industry: These esters are used as emulsifiers and stabilizers in various industrial formulations.
Mechanism of Action
The mechanism of action of 1,3-dihydroxypropan-2-yl octanoate and 2,3-dihydroxypropyl octanoate involves their interaction with biological membranes. These compounds can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property underlies their antimicrobial activity. Additionally, their ability to form micelles and emulsions enhances the solubility and bioavailability of hydrophobic compounds, making them effective as drug delivery agents .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydroxy-2-propanyl icosanoate: Another ester derived from glycerol and a long-chain fatty acid.
1,3-Dihydroxypropan-2-yl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate: An ester with a polyunsaturated fatty acid moiety.
Uniqueness
1,3-Dihydroxypropan-2-yl octanoate and 2,3-dihydroxypropyl octanoate are unique due to their medium-chain fatty acid moiety, which imparts distinct physicochemical properties. These compounds exhibit a balance between hydrophilicity and lipophilicity, making them versatile for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
1,3-dihydroxypropan-2-yl octanoate;2,3-dihydroxypropyl octanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12;1-2-3-4-5-6-7-11(14)15-10(8-12)9-13/h2*10,12-13H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHOSGXEGLEKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(CO)O.CCCCCCCC(=O)OC(CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(3S,4R,8R,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B8146234.png)
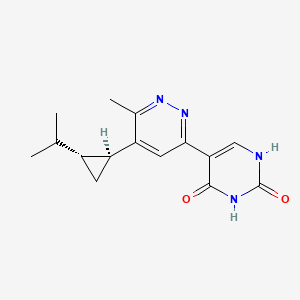
![3H-Naphth[1,2-d]imidazole, 2-(4-bromophenyl)-3-phenyl-](/img/structure/B8146241.png)
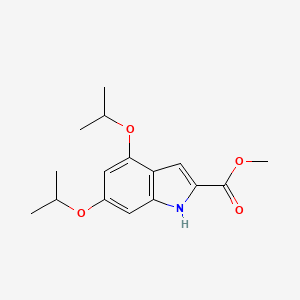
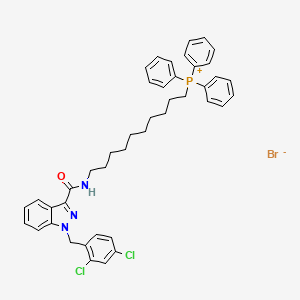
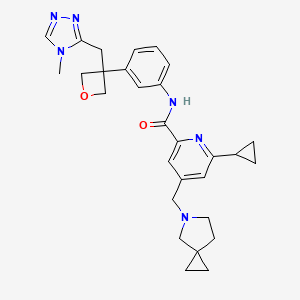
![2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione;hydrochloride](/img/structure/B8146268.png)
![N-[(4S)-4-benzyl-5-[4-hydroxy-4-[[7-[3-(4-methylpiperazin-1-yl)propanoylamino]-4-oxoquinazolin-3-yl]methyl]piperidin-1-yl]-5-oxopentyl]-9-chloro-5,6,7,8-tetrahydroacridine-3-carboxamide](/img/structure/B8146274.png)
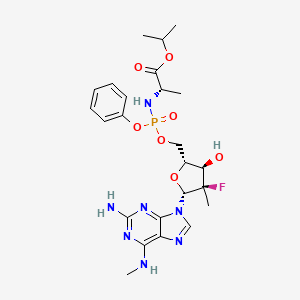
![4-hydroxy-N'-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide](/img/structure/B8146284.png)
![4-N-[4-(dimethylamino)phenyl]-2-pyridin-4-yl-5,6,7,8-tetrahydroquinazoline-4,6-diamine](/img/structure/B8146287.png)
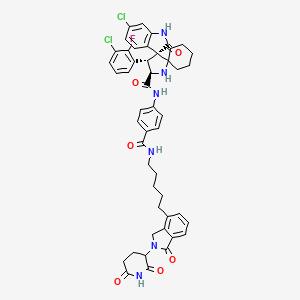
![(2R)-2-[[(1S)-1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid](/img/structure/B8146309.png)
![3-[4-[(2S,5S)-5-[(4-chlorophenyl)methyl]-2-methylmorpholin-4-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B8146327.png)
